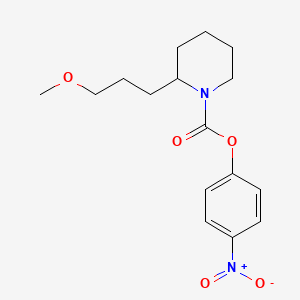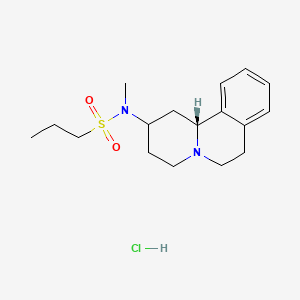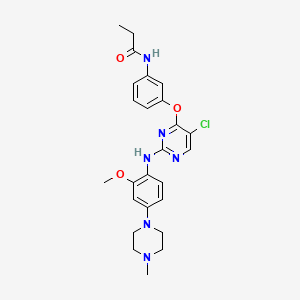
YL0919
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YL0919, también conocido como hipidona clorhidrato, es un agente antidepresivo activo por vía oral. Presenta una doble actividad como un bloqueador de la recaptación de serotonina altamente selectivo y un agonista eficaz del receptor 1A de la serotonina. Este compuesto ha demostrado efectos antidepresivos significativos en modelos animales, lo que lo convierte en un candidato prometedor para el tratamiento de los trastornos depresivos .
Aplicaciones Científicas De Investigación
YL0919 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar las interacciones del receptor de serotonina y los mecanismos de captación.
Biología: Se investiga por sus efectos sobre los sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras.
Medicina: Se explora como un agente terapéutico para el tratamiento de la depresión y otros trastornos del estado de ánimo.
Industria: Se utiliza en el desarrollo de nuevos fármacos antidepresivos y en la investigación farmacéutica relacionada
Mecanismo De Acción
YL0919 ejerce sus efectos inhibiendo selectivamente la captación de serotonina y actuando como un agonista en el receptor 1A de la serotonina. Este doble mecanismo aumenta los niveles de serotonina en la hendidura sináptica y modula la actividad del receptor, lo que lleva a una mejora del estado de ánimo y a efectos antidepresivos. Los objetivos moleculares incluyen los transportadores de serotonina y el receptor 1A de la serotonina, que son cruciales para su acción farmacológica .
Análisis Bioquímico
Biochemical Properties
YL0919 interacts with several biomolecules, primarily enzymes and proteins involved in the serotonergic system. It has been identified as a dual 5-HT1A partial agonist and serotonin reuptake inhibitor . This means that this compound can bind to 5-HT1A receptors and serotonin transporters, influencing their function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment significantly enhanced the levels of cAMP, the expression of phosphorylated cAMP response element-binding protein (pCREB) and brain-derived neurotrophic factor (BDNF) in the hippocampus of rats exposed to chronic unpredictable stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s antidepressant-like and anxiolytic-like effects are associated with the enhanced cAMP signaling and hippocampal dendritic complexity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. Chronic administration of this compound significantly increased the spontaneous discharges of medial prefrontal cortex neurons
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound (1.25 and 2.5 mg/kg) was orally administered daily to rats exposed to chronic unpredictable stress, producing significant antidepressant-like and anxiolytic-like effects .
Metabolic Pathways
Given its role as a 5-HT1A partial agonist and serotonin reuptake inhibitor, it likely interacts with enzymes or cofactors involved in serotonin metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de YL0919 implica múltiples pasos, comenzando a partir de precursores fácilmente disponibles. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclación, seguidas de modificaciones del grupo funcional para mejorar sus propiedades farmacológicas. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando reactores de flujo continuo o por lotes. El proceso está diseñado para ser rentable y escalable, asegurando una calidad constante y el cumplimiento de las normas regulatorias. Se emplean pasos de purificación, como la cristalización y la cromatografía, para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
YL0919 experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados más oxidados.
Reducción: Reducción de grupos funcionales específicos para lograr la actividad farmacológica deseada.
Sustitución: Introducción de diferentes sustituyentes para modificar las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción se controlan cuidadosamente para garantizar transformaciones selectivas y eficientes.
Productos principales
Los productos principales formados a partir de estas reacciones son intermediarios y derivados de this compound, que se procesan posteriormente para obtener el ingrediente farmacéutico activo final.
Comparación Con Compuestos Similares
Compuestos similares
Fluoxetina: Un inhibidor selectivo de la recaptación de serotonina con un mecanismo de acción diferente.
Buspirona: Un agonista del receptor 1A de la serotonina utilizado para los trastornos de ansiedad.
Sertralina: Otro inhibidor selectivo de la recaptación de serotonina con propiedades farmacocinéticas distintas.
Singularidad de YL0919
This compound es único debido a su actividad combinada como bloqueador de la recaptación de serotonina y como agonista del receptor 1A de la serotonina. Esta acción dual no se encuentra comúnmente en otros antidepresivos, lo que lo convierte en una opción de tratamiento novedosa y potencialmente más eficaz para los trastornos depresivos .
Propiedades
IUPAC Name |
1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILSFMNCPZGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
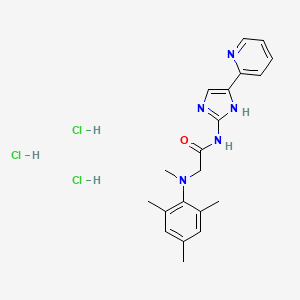


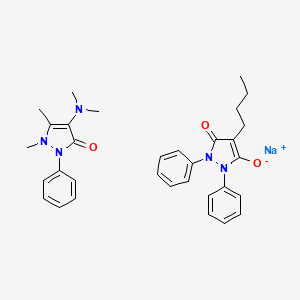
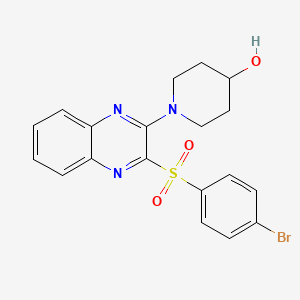
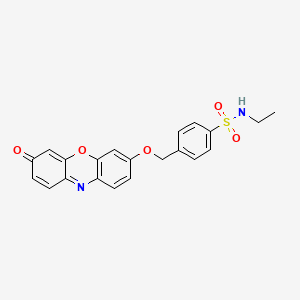
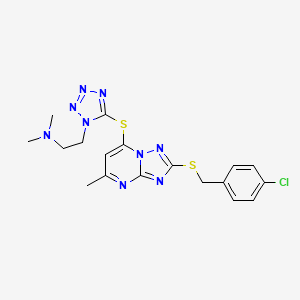

![4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B611828.png)
